molecular formula C6H5FN2O3 B595271 5-Fluoro-3-methoxy-2-nitropyridine CAS No. 1211528-10-7

5-Fluoro-3-methoxy-2-nitropyridine

Cat. No.: B595271
CAS No.: 1211528-10-7
M. Wt: 172.115
InChI Key: WPLJARUJRAFCDY-UHFFFAOYSA-N
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Description

5-Fluoro-3-methoxy-2-nitropyridine is a fluorinated pyridine derivative with the molecular formula C6H5FN2O3. This compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 3-position, and a nitro group at the 2-position on the pyridine ring. It is a pale-yellow to yellow-brown solid and is used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Nitropyridines are known to participate in various chemical reactions . More research is needed to identify the specific targets of this compound.

Mode of Action

Nitropyridines are known to undergo various chemical reactions . For instance, it has been proposed that under basic conditions, certain compounds undergo heterolytic C-H bond cleavage to form a carbene, which then eliminates F¯ to give a cation .

Biochemical Pathways

Nitropyridines are known to participate in various chemical reactions . More research is needed to elucidate the specific biochemical pathways affected by this compound.

Pharmacokinetics

The compound has a molecular weight of 17212 , which may influence its bioavailability.

Action Environment

It is known that the compound is a pale-yellow to yellow-brown solid , which may suggest some degree of stability under normal environmental conditions.

Biochemical Analysis

Biochemical Properties

It is known that fluorinated pyridines, such as this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 5-Fluoro-3-methoxy-2-nitropyridine may interact with enzymes, proteins, and other biomolecules in a unique manner due to its electron-withdrawing substituents.

Cellular Effects

Fluorinated pyridines have been shown to have interesting and unusual physical, chemical, and biological properties , suggesting that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that fluorinated pyridines can participate in Suzuki–Miyaura coupling , a type of carbon-carbon bond-forming reaction. This suggests that this compound may interact with biomolecules through similar mechanisms, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is a pale-yellow to yellow-brown solid , suggesting that it may be stable under standard laboratory conditions

Metabolic Pathways

It is known that fluorinated pyridines can participate in various chemical reactions , suggesting that this compound may interact with various enzymes and cofactors, and potentially influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-methoxypyridine with fluorinating agents such as N-fluoropyridinium salts in the presence of strong acids . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of 5-Fluoro-3-methoxy-2-nitropyridine may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product .

Properties

IUPAC Name

5-fluoro-3-methoxy-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLJARUJRAFCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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